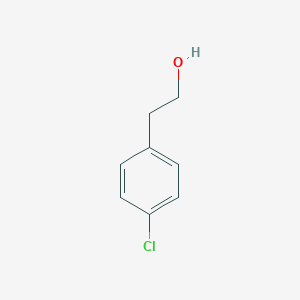

2-(4-Chlorophenyl)ethanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404206. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFRKZWBVUJYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172063 | |

| Record name | p-Chlorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1875-88-3 | |

| Record name | 4-Chlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1875-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenethylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1875-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenethylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Chlorophenyl)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N2N5LPF5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(4-Chlorophenyl)ethanol chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 2-(4-Chlorophenyl)ethanol

Introduction

This compound, also known as para-chlorophenethyl alcohol, is an organic compound featuring a chlorinated phenyl group attached to an ethyl alcohol moiety.[1] Its unique structure, with a hydroxyl group and a chlorine atom at the para position of the phenyl ring, significantly influences its chemical properties and biological activities.[1] This compound serves as a valuable intermediate and building block in various fields, including the synthesis of pharmaceuticals and agrochemicals.[1] Research has highlighted its potential as an antimicrobial and insecticidal agent.[1] Furthermore, it has been identified as a PROTAC (Proteolysis Targeting Chimera) linker, which can be utilized in the synthesis of PROTACs for targeted protein degradation.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical protocols.

Chemical Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a chlorine atom at the para (position 4) and a 2-hydroxyethyl group. The presence of the electronegative chlorine atom on the aromatic ring and the polar hydroxyl group on the ethyl side chain are the key functional features that dictate its reactivity and physical properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The properties of this compound are well-documented, providing essential data for its application in research and development.

| Property | Value | Source |

| CAS Number | 1875-88-3 | [1][3] |

| Molecular Formula | C₈H₉ClO | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [1][2][3] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | |

| Physical State (at 20°C) | Liquid | |

| Boiling Point | 153 °C at 30 mmHg | |

| Specific Gravity (20/20) | 1.18 | |

| Refractive Index (n20/D) | 1.55 | |

| Purity (by GC) | >98.0% | |

| SMILES | C1=CC(=CC=C1CCO)Cl | [1] |

| InChI Key | HZFRKZWBVUJYDA-UHFFFAOYSA-N | [1][3] |

Experimental Protocols

Synthesis of this compound

A documented synthesis process for this compound involves a two-step procedure starting from 4-chloroacetophenone.[4]

Step 1: Synthesis of 4-Chlorophenylacetic Acid via Willgerodt-Kindler Reaction

-

In a 100 mL three-necked flask, combine 11.8 mL (135.6 mmol) of morpholine, 6.0 g (39 mmol) of 4-chloroacetophenone, and 2.0 g (62.4 mmol) of sulfur powder.[4]

-

The mixture is refluxed at 127°C for 5 hours under magnetic stirring.[4]

-

After cooling to room temperature, 100 mL of ethyl acetate (B1210297) is added, and the mixture is stirred for 30 minutes.[4]

-

The resulting solid, 1-(4-Chlorophenyl)-2-morpholinoethylthione, is filtered and dried.[4]

-

This intermediate is then hydrolyzed to 4-chlorophenylacetic acid.[4]

Step 2: Reduction of 4-Chlorophenylacetic Acid to this compound

-

Under a nitrogen atmosphere, 50 mL of anhydrous tetrahydrofuran (B95107) is added to a 200 mL three-necked flask and cooled to 0°C in an ice-salt bath.[4]

-

2.2 g (57.8 mmol) of sodium borohydride (B1222165) is added, followed by 4.6 g (27 mmol) of 4-chlorophenylacetic acid.[4]

-

After stirring for 10 minutes, a solution of 6.86 g (27 mmol) of iodine in 40 mL of tetrahydrofuran is added dropwise, maintaining the temperature below 10°C. The reaction proceeds for 1 hour.[4]

-

The reaction temperature is raised to room temperature, and stirring continues for another hour.[4]

-

30 mL of methanol (B129727) is slowly added dropwise, followed by stirring for 10 minutes.[4]

-

The solvent is evaporated under reduced pressure. 80 mL of 20% potassium hydroxide (B78521) solution is added to the residue and stirred for 30 minutes.[4]

-

The solution is extracted with dichloromethane (B109758) (40 mL x 3). The combined organic layers are washed with saturated saline (50 mL), dried over anhydrous sodium sulfate, and evaporated to yield this compound as a colorless liquid.[4]

Caption: Synthesis workflow for this compound.

Analytical Methods

Accurate quantification of this compound is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques employed.[5]

High-Performance Liquid Chromatography (HPLC) Protocol

-

Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).[5]

-

Column : Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm particle size).[5]

-

Mobile Phase : Isocratic elution with Acetonitrile:Water (60:40, v/v).[5]

-

Flow Rate : 1.0 mL/min.[5]

-

Column Temperature : 30°C.[5]

-

Injection Volume : 10 µL.[5]

-

Detection Wavelength : 225 nm.[5]

-

Sample Preparation : Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[5]

Gas Chromatography (GC) Protocol

-

Instrumentation : A GC system with a Flame Ionization Detector (FID).[5]

-

Column : HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas : Helium.

-

Inlet Temperature : 250°C.[5]

-

Injection Mode : Split (10:1).[5]

-

Injection Volume : 1 µL.[5]

-

Oven Temperature Program : Start at 100°C (hold 1 min), ramp at 15°C/min to 220°C (hold 2 min).[5]

-

Detector Temperature : 280°C.[5]

-

Sample Preparation : Dissolve the sample in methanol to a concentration within the calibration range.

Caption: General workflow for HPLC and GC analysis.

Biological Activity and Applications

This compound is recognized for its potential applications in both pharmaceuticals and agrochemicals.[1]

-

Antimicrobial and Insecticidal Properties : Preliminary studies have suggested that this compound possesses antimicrobial and insecticidal effects, making it a compound of interest for further investigation in medicinal chemistry and as a potential component in the development of pesticides.[1]

-

Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of various biologically active compounds.[1]

-

PROTAC Linker : this compound is described as a PROTAC linker.[2] PROTACs are heterobifunctional molecules that utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins, representing an innovative approach in drug discovery.[2]

-

Chemical Research : As a building block, it is used for synthesizing more complex organic molecules and for studying reaction mechanisms.[1]

References

- 1. Buy this compound | 1875-88-3 [smolecule.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic Data Analysis of 2-(4-Chlorophenyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Chlorophenyl)ethanol. The document is structured to offer an in-depth understanding of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, alongside a visual representation of the analytical workflow and the molecule's fragmentation pathway.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for this compound, including observed and predicted values based on spectroscopic principles and data from analogous compounds.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Absorptions for this compound (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | ~3350 (broad) |

| C-H Stretch (Aromatic) | 3010-3100 | ~3050 |

| C-H Stretch (Aliphatic) | 2850-2960 | ~2930, ~2870 |

| C=C Stretch (Aromatic) | 1400-1600 | ~1595, ~1490 |

| C-O Stretch (Primary Alcohol) | 1000-1075 | ~1050 |

| C-Cl Stretch | 700-800 | ~750 |

Table 2: ¹H NMR Spectroscopy Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | ~1.5 - 2.5 | Singlet (broad) | - |

| -CH₂- (alpha to OH) | ~3.8 | Triplet | ~6.5 |

| -CH₂- (benzylic) | ~2.8 | Triplet | ~6.5 |

| Aromatic H (ortho to CH₂CH₂OH) | ~7.2 | Doublet | ~8.5 |

| Aromatic H (meta to CH₂CH₂OH) | ~7.3 | Doublet | ~8.5 |

Table 3: ¹³C NMR Spectroscopy Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| -CH₂- (alpha to OH) | ~63 |

| -CH₂- (benzylic) | ~39 |

| Aromatic C (quaternary, attached to CH₂CH₂OH) | ~137 |

| Aromatic C-H (ortho to CH₂CH₂OH) | ~130 |

| Aromatic C-H (meta to CH₂CH₂OH) | ~128 |

| Aromatic C (quaternary, attached to Cl) | ~132 |

Table 4: Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity |

| [M]⁺ (Molecular Ion) | 156/158 (due to ³⁵Cl/³⁷Cl isotopes) | Moderate |

| [M - H₂O]⁺ | 138/140 | Moderate |

| [C₇H₆Cl]⁺ (chlorotropylium ion) | 125/127 | High |

| [C₇H₇]⁺ | 91 | Moderate |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: An FTIR spectrometer is purged with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve high homogeneity.

-

¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon-13 NMR spectrum, which simplifies the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is commonly used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Data Analysis.

Chemical Structure and Mass Spectrometry Fragmentation

This diagram displays the chemical structure of this compound and illustrates its primary fragmentation pathway in mass spectrometry.

Caption: Structure and MS Fragmentation of this compound.

An In-depth Technical Guide to the 1H NMR Spectrum of 2-(4-Chlorophenyl)ethanol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-chlorophenyl)ethanol. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the experimental protocol for acquiring a ¹H NMR spectrum, presents a thorough interpretation of the spectral data, and includes logical diagrams to visualize the molecule's structure and the analytical workflow.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following methodology outlines the key steps from sample preparation to data acquisition.

1.1. Sample Preparation

-

Analyte Purity: Ensure the this compound sample is free from solvents and other impurities by drying it under a high vacuum for several minutes.

-

Sample Quantity: Accurately weigh approximately 5-25 mg of the purified sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a standard choice for compounds of average polarity.[1] Using a deuterated solvent is essential to avoid large solvent signals that would overwhelm the analyte's signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.75 mL of the deuterated solvent in a clean, dry vial.[1]

-

Internal Standard: The solvent often contains a small amount of tetramethylsilane (B1202638) (TMS) which serves as an internal standard, with its signal defined as 0.0 ppm. Alternatively, the residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.

-

Transfer to NMR Tube: Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1] Solid particles can negatively affect the magnetic field homogeneity, leading to poor spectral resolution.

1.2. Instrument Setup and Data Acquisition

-

Spectrometer Preparation: Place the NMR tube into a spinner and insert it into the spectrometer's magnet.

-

Locking and Shimming: The instrument "locks" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" by adjusting shim coils to optimize its homogeneity, which is critical for achieving high resolution and sharp peaks.

-

Acquisition Parameters: Set the appropriate parameters for a standard ¹H experiment. This includes:

-

Pulse Angle: A 30-45° pulse is common for routine spectra.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses allows for the relaxation of excited nuclei. For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): Usually 8, 16, or 32 scans are averaged to improve the signal-to-noise ratio.

-

1.3. Data Processing

-

Fourier Transform: The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

-

Calibration: The chemical shift axis (ppm) is calibrated using the TMS signal (0.0 ppm) or the residual solvent peak.

-

Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.

Molecular Structure and Proton Assignments

The structure of this compound contains several distinct proton environments, which are labeled for clear assignment in the ¹H NMR spectrum.

References

2-(4-Chlorophenyl)ethanol FT-IR characteristic absorption peaks

An In-depth Technical Guide to the FT-IR Characteristic Absorption Peaks of 2-(4-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of this compound. The document details the principal absorption peaks, provides a standard experimental protocol for spectral acquisition, and outlines the analytical workflow.

Molecular Structure and Expected Vibrational Modes

This compound is an organic compound featuring a para-substituted benzene (B151609) ring, a primary alcohol functional group, and a carbon-chlorine bond. The analysis of its FT-IR spectrum is based on the identification of vibrational modes associated with these specific structural features. The key functional groups and bond types that produce characteristic absorption peaks are:

-

O-H group (Alcohol): Subject to hydrogen bonding, leading to a broad and intense absorption band.

-

C-O group (Primary Alcohol): Stretching vibrations are characteristic of alcohols.

-

Aromatic Ring (para-disubstituted): Involves C-H stretching, C=C in-ring stretching, and out-of-plane C-H bending vibrations that are indicative of the substitution pattern.

-

Aliphatic C-H group (Ethanol chain): Stretching and bending vibrations from the sp³ hybridized carbons.

-

C-Cl group (Chlorophenyl): Stretching vibration for the carbon-chlorine bond.

Data Presentation: Characteristic FT-IR Absorption Peaks

The following table summarizes the expected characteristic FT-IR absorption peaks for this compound, compiled from established spectroscopic data for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3550–3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Primary Alcohol |

| 3100–3000 | Medium to Weak | C-H Stretch | Aromatic (sp² C-H) |

| 3000–2850 | Medium to Strong | C-H Stretch | Aliphatic (sp³ C-H) |

| 1600–1585 | Medium to Weak | C=C Stretch (in-ring) | Aromatic Ring |

| 1500–1400 | Medium to Strong | C=C Stretch (in-ring) | Aromatic Ring |

| 1470–1450 | Medium | C-H Bend (Scissoring) | Aliphatic (-CH₂) |

| ~1375 | Medium | C-H Bend (Rocking) | Aliphatic (-CH₃ region, from ethyl chain) |

| 1260–1050 | Strong | C-O Stretch | Primary Alcohol |

| 860–790 | Strong | C-H Out-of-Plane Bend | para-Disubstituted Aromatic Ring |

| 850–550 | Medium to Strong | C-Cl Stretch | Aryl Halide |

Experimental Protocol: FT-IR Spectral Acquisition

This section details a standard methodology for obtaining the FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To acquire a high-quality FT-IR spectrum of liquid this compound.

Materials and Equipment:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample of this compound (liquid).

-

Dropper or pipette.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. Clean with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This measurement accounts for the absorbance of the atmosphere and the ATR crystal itself. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered. If the ATR unit has a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

-

Correlate the observed peaks with the expected vibrational modes as detailed in the data table above.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal surface with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Logical workflow for FT-IR analysis of this compound.

Interpretation of Characteristic Peaks

-

O-H Stretch (3550–3200 cm⁻¹): The presence of a very broad and intense absorption band in this region is a definitive indicator of the hydroxyl (-OH) group.[1][2][3][4] The broadness is a result of intermolecular hydrogen bonding between alcohol molecules.[3][4]

-

C-H Stretches (3100–2850 cm⁻¹): Two distinct types of C-H stretching vibrations are expected. Weaker peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring (sp² carbons).[5][6][7] More intense, sharp peaks just below 3000 cm⁻¹ arise from the C-H bonds of the ethyl side chain (sp³ carbons).[7][8]

-

Aromatic C=C Stretches (1600–1400 cm⁻¹): Aromatic compounds typically show a pair of sharp bands in this region due to the stretching vibrations within the benzene ring.[5][6][7]

-

C-O Stretch (1260–1050 cm⁻¹): A strong absorption in this region is characteristic of the C-O stretching vibration in alcohols.[1][2][4] For primary alcohols like this compound, this peak is typically found towards the lower end of the range.

-

para-Substitution Pattern (860–790 cm⁻¹): The substitution pattern on the benzene ring can be determined by analyzing the C-H out-of-plane bending vibrations in the fingerprint region. A strong band in this specific range is highly indicative of para-disubstitution.[9]

-

C-Cl Stretch (850–550 cm⁻¹): The presence of a medium to strong absorption band in this lower frequency region confirms the carbon-chlorine bond.[8][10][11]

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. allsubjectjournal.com [allsubjectjournal.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Chlorophenyl)ethanol. The information herein is intended to support researchers and professionals in drug development and analytical chemistry in the identification and characterization of this compound and related structures.

Executive Summary

This compound is a halogenated aromatic alcohol with applications in organic synthesis and as a potential building block in the development of pharmaceutical compounds. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices. This document outlines the primary fragmentation pathways of this compound under electron ionization, presents quantitative data for its characteristic ions, provides a detailed experimental protocol for its analysis, and visualizes the fragmentation cascade.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a discernible molecular ion peak and a series of fragment ions that are indicative of its structure. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern in chlorine-containing fragments.

Quantitative Fragmentation Data

The relative abundances of the major ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is critical for comparison and confirmation of the compound's identity.

| Ion Number | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 1 | 156 | 7 | [M]⁺ |

| 2 | 155 | 100 | [M-H]⁺ |

| 3 | 139 | 10 | [M-OH]⁺ |

| 4 | 125 | 9 | [M-CH₂OH]⁺ |

| 5 | 91 | 37 | [C₇H₇]⁺ |

| 6 | 77 | 7 | [C₆H₅]⁺ |

| 7 | 75 | 5 | [C₆H₃]⁺ |

Data is compiled from the scientific literature and represents typical fragmentation under standard EI-MS conditions.[1]

Fragmentation Pathway Analysis

The fragmentation of this compound upon electron ionization is primarily driven by the cleavage of bonds adjacent to the hydroxyl group and the aromatic ring, leading to the formation of several characteristic ions.

The molecular ion ([M]⁺) is observed at an m/z of 156. The most abundant ion, the base peak, is observed at m/z 155, corresponding to the loss of a single hydrogen atom ([M-H]⁺). This is a common feature in the mass spectra of primary alcohols.

Another significant fragmentation pathway involves the loss of the hydroxyl radical, resulting in an ion at m/z 139. The cleavage of the C-C bond between the ethyl side chain and the aromatic ring, a benzylic cleavage, leads to the formation of the chlorotropylium ion at m/z 125. Further fragmentation can lead to the formation of the tropylium (B1234903) ion at m/z 91 and the phenyl cation at m/z 77.

Fragmentation Pathway Diagram

The logical flow of the fragmentation process is illustrated in the diagram below.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

The following provides a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

A stock solution of this compound is prepared by dissolving the compound in a high-purity volatile solvent, such as dichloromethane (B109758) or methanol, to a concentration of 1 mg/mL. This stock solution is then serially diluted to prepare working standards for calibration and analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Scan Range: 40 - 400 m/z.

Data Acquisition and Analysis Workflow

The logical workflow for data acquisition and analysis is depicted below.

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and provides several characteristic ions that allow for its confident identification. The base peak at m/z 155, arising from the loss of a hydrogen atom, and the significant fragments at m/z 125 and 91 are key identifiers. The presented data and protocols serve as a valuable resource for researchers and professionals engaged in the analysis of this and structurally related compounds.

References

An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-(4-Chlorophenyl)ethanol in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document equips researchers, scientists, and drug development professionals with detailed experimental protocols to generate reliable solubility data in-house. The guide focuses on the widely accepted isothermal saturation method, coupled with analytical techniques such as gravimetric analysis, UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC) for concentration measurement. Furthermore, it outlines the necessary steps for data presentation and includes a visual workflow to aid in experimental design.

Introduction to this compound

This compound, also known as 4-chlorophenethyl alcohol, is an organic compound with the chemical formula C₈H₉ClO. It presents as a colorless to light yellow clear liquid and is characterized by the presence of a 4-chlorophenyl group attached to an ethanol (B145695) backbone.

Physical Properties:

| Property | Value |

| CAS Number | 1875-88-3 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Boiling Point | 153 °C at 30 mmHg |

| Appearance | Colorless to Light yellow to Light orange clear liquid |

Qualitative solubility assessments indicate that this compound is generally soluble in organic solvents and insoluble in water. However, for applications in pharmaceutical formulations, chemical synthesis, and other research areas, precise quantitative solubility data is crucial. This guide provides the framework for obtaining such data.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in characterizing the physicochemical properties of a compound. The isothermal saturation method, commonly known as the shake-flask method, is a robust and widely used technique to determine the equilibrium solubility of a solute in a solvent at a constant temperature.

Isothermal Saturation (Shake-Flask) Method

This method involves creating a saturated solution by agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined using a suitable analytical method.

Apparatus:

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

General Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is established with the solid phase.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.

-

Filtration: Immediately filter the collected aliquot through a syringe filter compatible with the solvent to remove any undissolved microparticles.

-

Analysis: Analyze the concentration of this compound in the filtrate using one of the analytical methods described below.

Analytical Methods for Concentration Determination

This method is suitable for non-volatile solutes and involves evaporating the solvent from a known mass or volume of the saturated solution and weighing the remaining solute.

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the boiling point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.

-

Calculate the solubility in terms of g/100g of solvent or other desired units.

This method is applicable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent does not interfere with the measurement.

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution by applying the dilution factor.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Procedure:

-

Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detector settings) for the separation and quantification of this compound.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution by applying the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide a template for recording and presenting the determined solubility data.

Table 1: Solubility of this compound in Various Organic Solvents at a Fixed Temperature

| Solvent | Temperature (°C) | Solubility (mole fraction) | Solubility ( g/100g solvent) | Analytical Method |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| [Add other solvents as needed] |

Table 2: Temperature Dependence of the Solubility of this compound in a Specific Solvent

| Temperature (°C) | Solubility in [Solvent Name] (mole fraction) | Solubility in [Solvent Name] ( g/100g solvent) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: General workflow for solubility determination.

Disclaimer: The protocols provided in this guide are intended for informational purposes and should be adapted and validated by the user for their specific experimental conditions and safety requirements. Always follow appropriate laboratory safety procedures.

An In-depth Technical Guide to the Physical and Chemical Properties of p-Chlorophenethyl Alcohol

This technical guide provides a comprehensive overview of the core physical and chemical properties of p-chlorophenethyl alcohol, also known as 4-chlorophenethyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, experimental methodologies, and structural information to facilitate its application in research and synthesis.

Chemical Identity and Physical Properties

p-Chlorophenethyl alcohol is a halogenated aromatic alcohol. Its core structure consists of a phenethyl alcohol molecule with a chlorine atom substituted at the para-position of the benzene (B151609) ring.

Table 1: Physical and Chemical Properties of p-Chlorophenethyl Alcohol

| Property | Value | Reference(s) |

| CAS Number | 1875-88-3 | [1][2] |

| Molecular Formula | C₈H₉ClO | [1][3] |

| Molecular Weight | 156.61 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 259 °C (at 760 mmHg) | [5] |

| 110 °C (at 0.5 mmHg) | ||

| Density | 1.157 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.548 | |

| Solubility | Slightly soluble in water | [5] |

| Vapor Pressure | 0.007 mmHg at 25 °C | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of p-chlorophenethyl alcohol. The following sections detail its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of p-chlorophenethyl alcohol typically exhibits signals corresponding to the aromatic protons, the methylene (B1212753) protons adjacent to the aromatic ring and the hydroxyl group, and the methylene protons adjacent to the hydroxyl group. The aromatic protons usually appear as two doublets in the range of δ 7.1-7.3 ppm.[1] The methylene group attached to the hydroxyl (-CH₂OH) typically shows a triplet around δ 3.7-3.8 ppm, while the other methylene group (-ArCH₂-) presents as a triplet near δ 2.7-2.8 ppm.[1] The hydroxyl proton (-OH) signal can be a broad singlet and its chemical shift is variable.[6]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key chemical shifts are observed for the aromatic carbons, with the carbon bearing the chlorine atom showing a distinct shift, and the two methylene carbons.[7][8]

Table 2: NMR Spectral Data for p-Chlorophenethyl Alcohol

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H | ~7.24 | d | Aromatic CH | [1] |

| ~7.13 | d | Aromatic CH | [1] | |

| ~3.76 | t | -CH₂OH | [1] | |

| ~2.78 | t | -ArCH₂- | [1] | |

| Variable | br s | -OH | [6] | |

| ¹³C | ~137.2 | s | Ar-C (quaternary) | [7][8] |

| ~131.8 | s | Ar-C-Cl | [7][8] | |

| ~130.3 | d | Ar-CH | [7][8] | |

| ~128.5 | d | Ar-CH | [7][8] | |

| ~62.9 | t | -CH₂OH | [7][8] | |

| ~38.5 | t | -ArCH₂- | [7][8] |

Mass Spectrometry (MS)

The mass spectrum of p-chlorophenethyl alcohol shows a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7] Common fragmentation patterns for alcohols include alpha-cleavage and dehydration.[9][10] Alpha-cleavage involves the breaking of the bond between the carbon bearing the hydroxyl group and an adjacent carbon. Dehydration leads to the loss of a water molecule.

Table 3: Key Mass Spectrometry Fragments for p-Chlorophenethyl Alcohol

| m/z | Proposed Fragment |

| 156/158 | [C₈H₉ClO]⁺ (Molecular Ion) |

| 138/140 | [C₈H₇Cl]⁺ (Loss of H₂O) |

| 125/127 | [C₇H₅Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy

The IR spectrum of p-chlorophenethyl alcohol displays characteristic absorption bands for the hydroxyl, aromatic, and C-Cl functional groups. A broad O-H stretching band is typically observed in the region of 3200-3600 cm⁻¹.[6][11] Aromatic C-H stretching appears around 3000-3100 cm⁻¹, and C-C stretching in the aromatic ring is seen at approximately 1500-1600 cm⁻¹. The C-O stretching of the primary alcohol is typically found in the 1000-1050 cm⁻¹ region.[12] The C-Cl stretching vibration is expected in the fingerprint region.

Chemical Properties and Reactivity

p-Chlorophenethyl alcohol is stable at room temperature in closed containers under normal storage and handling conditions.[5] It is incompatible with strong oxidizing agents.[5] Upon combustion, it may produce irritating and toxic gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[5]

Experimental Protocols

Synthesis of p-Chlorophenethyl Alcohol

A common method for the synthesis of p-chlorophenethyl alcohol is the reduction of 4'-chloroacetophenone (B41964).

Protocol: Reduction of 4'-Chloroacetophenone with Sodium Borohydride (B1222165)

-

Dissolution: Dissolve 4'-chloroacetophenone (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reduction: Add sodium borohydride (NaBH₄) (1-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add water or dilute hydrochloric acid to quench the excess NaBH₄.

-

Solvent Removal: Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure p-chlorophenethyl alcohol.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common technique for the quantification and purity assessment of p-chlorophenethyl alcohol.

Protocol: Reversed-Phase HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), filtered and degassed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm).

-

Sample Preparation: Prepare a stock solution of p-chlorophenethyl alcohol in the mobile phase and dilute to appropriate concentrations for calibration and analysis.

-

Injection: Inject a fixed volume (e.g., 20 µL) of the sample and standards.

-

Analysis: Quantify the amount of p-chlorophenethyl alcohol by comparing the peak area of the sample to a calibration curve generated from the standards.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the detailed biological activities and signaling pathway interactions of p-chlorophenethyl alcohol. Toxicological properties have not been fully investigated.[5] It may cause skin, eye, and respiratory tract irritation.[5]

While direct studies on p-chlorophenethyl alcohol are scarce, the biological effects of ethanol are well-documented and involve various signaling pathways, including the modulation of GABA-A receptors, NMDA receptors, and protein kinase C (PKC) signaling.[13][14][15][16][17] Halogenated aromatic compounds can exhibit a range of biological activities, and some phenolic compounds are known to possess antimicrobial properties.[18][19][20][21] However, it is crucial to note that direct extrapolation of these activities to p-chlorophenethyl alcohol requires specific experimental validation. Further research is needed to elucidate the specific pharmacological and toxicological profile of this compound.

Conclusion

p-Chlorophenethyl alcohol is a well-characterized compound with established physical, chemical, and spectroscopic properties. Standard organic synthesis and analytical methods are readily available for its preparation and characterization. While its application as a chemical intermediate is evident, its biological activities and interactions with cellular signaling pathways remain an area for future investigation. This guide serves as a foundational resource for researchers and professionals working with this compound, providing the necessary data and protocols to support their endeavors.

References

- 1. 4-Chlorophenethylalcohol(1875-88-3) 1H NMR spectrum [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4-Chlorophenethylalcohol | 1875-88-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Chlorophenethylalcohol(1875-88-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-Chlorophenethylalcohol(1875-88-3) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The cAMP-protein kinase A signal transduction pathway modulates ethanol consumption and sedative effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance | PLOS One [journals.plos.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenyl)ethanol, a halogenated aromatic alcohol, has emerged from a niche chemical intermediate to a molecule of significant interest in modern pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its discovery and history, detailed synthesis methodologies, physicochemical properties, and its multifaceted biological activities. The document elucidates its role as a versatile building block in organic synthesis, its application as a PROTAC (PROteolysis TArgeting Chimera) linker, and its potential as an antimicrobial and insecticidal agent. Detailed experimental protocols for its synthesis, quantitative data summaries, and diagrammatic representations of its synthetic pathways and biological mechanisms are presented to serve as a valuable resource for professionals in the field.

Discovery and History

The precise first synthesis and report of this compound are not prominently documented in readily available historical chemical literature. Its emergence is likely intertwined with the broader exploration of halogenated phenylethanol derivatives in the mid-20th century, a period of intense research into synthetic organic chemistry and the development of novel industrial and pharmaceutical compounds. Early research on related compounds, such as 1-phenylethanol, paved the way for the synthesis and investigation of its substituted analogues.[1] The development of synthetic methods like the Grignard reaction and various reduction techniques in the early 1900s provided the foundational chemistry necessary for the creation of such molecules. While a specific pioneering scientist or a singular discovery paper for this compound is not easily identified, its presence in chemical supplier catalogs and its use as a precursor in patents from the latter half of the 20th century indicate its established synthesis and utility. Today, it is recognized as a key intermediate in the synthesis of a variety of more complex molecules.[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a chemical formula of C₈H₉ClO.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1875-88-3 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 119 °C at 10 mmHg |

| Density | 1.171 g/mL at 25 °C |

| Refractive Index | n20/D 1.541 |

| Solubility | Soluble in common organic solvents; limited solubility in water |

Synthesis of this compound

Several synthetic routes to this compound have been established, offering flexibility in terms of starting materials, scalability, and stereochemical control. The most common methods include the reduction of 4'-chloroacetophenone (B41964), the Grignard reaction, and a multi-step synthesis involving the Willgerodt-Kindler reaction.

Reduction of 4'-Chloroacetophenone

A straightforward and widely used method for the synthesis of this compound is the reduction of the corresponding ketone, 4'-chloroacetophenone.

Experimental Protocol: To a solution of 4'-chloroacetophenone (10 mmol) in methanol (B129727) or ethanol (B145695) (50 mL) in a round-bottom flask cooled in an ice bath, sodium borohydride (B1222165) (NaBH₄) is added portion-wise with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent such as ethyl acetate (B1210297). The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated to yield racemic 1-(4-chlorophenyl)ethanol.[4]

For the enantioselective synthesis of chiral 1-(4-chlorophenyl)ethanol, biocatalytic reduction using microorganisms or isolated enzymes offers a green and highly selective alternative.

Experimental Protocol: A culture of a suitable microorganism, such as Rhodotorula rubra, is grown in a nutrient broth. The yeast cells are harvested and resuspended in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.0). 4'-chloroacetophenone is added to the cell suspension, often with a co-substrate like glucose to facilitate cofactor regeneration. The mixture is incubated at a controlled temperature (typically 25-30 °C) with gentle agitation for 24 to 48 hours. The reaction is monitored by HPLC or GC. After completion, the product is extracted from the aqueous medium using an organic solvent, and the organic extracts are dried and concentrated to yield enantiomerically enriched (S)-1-(4-chlorophenyl)ethanol.[4]

Grignard Reaction

The Grignard reaction provides a classic and versatile method for the formation of the carbon-carbon bond necessary to construct this compound.

Experimental Protocol: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 equivalents) and a crystal of iodine are placed. Anhydrous diethyl ether or THF is added to cover the magnesium. A solution of 4-chlorobenzyl chloride in the anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent, 4-chlorobenzylmagnesium chloride. The reaction is maintained at a gentle reflux. After the formation of the Grignard reagent is complete, the solution is cooled, and a solution of formaldehyde (B43269) (or a suitable formaldehyde equivalent like paraformaldehyde) in the anhydrous solvent is added dropwise. The reaction mixture is then stirred at room temperature. The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.

Willgerodt-Kindler Reaction and Subsequent Reduction

This multi-step synthesis begins with 4'-chloroacetophenone and proceeds through a 4-chlorophenylacetic acid intermediate.

Experimental Protocol:

-

Step 1: Synthesis of 1-(4-chlorophenyl)-2-morpholinoethanethione: In a three-necked flask, 4'-chloroacetophenone (39 mmol), morpholine (B109124) (135.6 mmol), and sulfur powder (62.4 mmol) are refluxed at 127°C for 5 hours. After cooling, ethyl acetate is added, and the mixture is stirred. The solid product is filtered and dried.[5]

-

Step 2: Synthesis of 4-chlorophenylacetic acid: The product from Step 1 is dissolved in 50% ethanol, and potassium hydroxide (B78521) (100 mmol) is added. The mixture is refluxed for 24 hours. After cooling and dilution with water, the pH is adjusted to 7, and any precipitate is removed. The filtrate is then acidified to pH 2 to precipitate the 4-chlorophenylacetic acid, which is filtered, washed, and dried.[5]

-

Step 3: Reduction to this compound: In a three-necked flask under a nitrogen atmosphere, sodium borohydride (57.8 mmol) is suspended in anhydrous tetrahydrofuran (B95107) (THF) at 0°C. 4-chlorophenylacetic acid (27 mmol) is added and stirred. A solution of iodine (27 mmol) in THF is then added dropwise, maintaining the temperature below 10°C. The reaction is allowed to warm to room temperature and stirred for another hour. Methanol is slowly added to quench the reaction. The solvent is removed, and the residue is treated with 20% potassium hydroxide solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated to yield this compound.[5]

Synthetic Workflow Diagrams

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenyl)ethanol is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a chlorinated phenyl group attached to an ethanol (B145695) moiety, allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.[1] This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, detailed experimental protocols, and a thorough summary of its characterization using modern spectroscopic techniques. All quantitative data is presented in structured tables for clarity and comparative analysis, and key workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, also known as 4-chlorophenethyl alcohol, is an organic compound with the molecular formula C₈H₉ClO.[1][2] The presence of a chlorine atom at the para-position of the phenyl ring significantly influences its chemical properties and potential biological activities.[1] It serves as a key starting material or intermediate in the synthesis of more complex, biologically active molecules.[1] This guide details validated methods for its preparation and the analytical techniques required for its structural confirmation and purity assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [2] |

| CAS Number | 1875-88-3 | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.171 g/mL at 25 °C | [3] |

| Boiling Point | 119 °C at 10 mmHg | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Refractive Index (n20/D) | 1.541 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways. The most common and effective methods involve the reduction of a corresponding carbonyl compound or carboxylic acid. This section outlines two primary, validated synthetic routes.

Method 1: Reduction of 4-Chlorophenylacetic Acid

A highly effective method for synthesizing this compound is the reduction of 4-chlorophenylacetic acid. This transformation can be efficiently carried out using a reducing agent like sodium borohydride (B1222165) in the presence of iodine.[4][5] This method is advantageous due to its operational simplicity and high yield.[4]

Caption: Synthesis of this compound via reduction.

-

Reaction Setup: In a 200 mL three-necked flask maintained under a nitrogen atmosphere and equipped with a mechanical stirrer, add 50 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Cooling: Cool the flask to 0°C using an ice-salt bath.

-

Addition of Reagents: Add sodium borohydride (2.2 g, 57.8 mmol), followed by 4-chlorophenylacetic acid (4.6 g, 27 mmol). Stir the mixture for 10 minutes.

-

Iodine Addition: Prepare a solution of iodine (6.86 g, 27 mmol) in 40 mL of anhydrous THF. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction for 1 hour. Then, allow the solution to warm to room temperature and stir for an additional hour.

-

Quenching: Slowly add 30 mL of methanol dropwise to the reaction flask to quench the reaction. Continue stirring for 10 minutes.

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Workup: To the resulting residue, add 80 mL of a 20% potassium hydroxide (B78521) solution and stir for 30 minutes.

-

Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 40 mL).

-

Washing and Drying: Combine the organic layers, wash with 50 mL of saturated brine, and dry over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure to yield this compound as a colorless liquid (yield: ~95%).[4]

Method 2: Synthesis from 4'-Chloroacetophenone (B41964) via Willgerodt-Kindler Reaction

An alternative route begins with the more affordable starting material, 4'-chloroacetophenone.[4] This multi-step process involves the Willgerodt-Kindler reaction to form an intermediate, which is then hydrolyzed to 4-chlorophenylacetic acid and subsequently reduced.[3][5]

Caption: Multi-step synthesis from 4'-chloroacetophenone.

Step 1: Synthesis of 1-(4-chlorophenyl)-2-morpholine ethylthione

-

In a 100 mL three-necked flask, combine 4'-chloroacetophenone (6.0 g, 39 mmol), morpholine (11.8 mL, 135.6 mmol), and sulfur powder (2.0 g, 62.4 mmol).

-

Heat the mixture to reflux at 127°C for 5 hours.

-

Cool the mixture to room temperature, add 100 mL of ethyl acetate, and stir for 30 minutes.

-

Filter the solid and dry to obtain the thioamide intermediate, which is used directly in the next step.

Step 2: Synthesis of 4-Chlorophenylacetic Acid

-

In a 200 mL three-necked flask, dissolve the intermediate from Step 1 in 80 mL of 50% ethanol.

-

Add potassium hydroxide (5.6 g, 100 mmol) and reflux the mixture for 24 hours.

-

Cool the reaction, add 70 mL of water, and adjust the pH to 7 with 6N HCl.

-

Filter to remove any precipitate. Adjust the filtrate to pH 2 with 6N HCl to precipitate the product.

-

Filter, wash the solid with water, and dry to obtain 4-chlorophenylacetic acid.

Step 3: Reduction to this compound

-

Follow the protocol as described in Section 2.1.2 , using the 4-chlorophenylacetic acid synthesized in Step 2.

Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical characterization. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

Caption: Workflow for product characterization.

Spectroscopic Data

The expected spectroscopic data for this compound are summarized below. This data is critical for confirming the successful synthesis of the target molecule.

| Technique | Observation | Expected Values / Interpretation | Reference(s) |

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.3 ppm (m, 4H, Ar-H), ~3.8 ppm (t, 2H, -CH₂-OH), ~2.8 ppm (t, 2H, Ar-CH₂-), ~1.5-2.0 ppm (br s, 1H, -OH) | [6][7] |

| ¹³C NMR | Chemical Shift (δ) | ~137 ppm (Ar-C), ~132 ppm (Ar-C-Cl), ~130 ppm (Ar-CH), ~128 ppm (Ar-CH), ~63 ppm (-CH₂-OH), ~38 ppm (Ar-CH₂-) | [6][7] |

| IR | Wavenumber (ν) | ~3300-3400 cm⁻¹ (O-H stretch, broad), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1490 cm⁻¹ (Ar C=C stretch), ~1050 cm⁻¹ (C-O stretch) | [6] |

| Mass Spec. | m/z | 156/158 [M]⁺ (molecular ion peak with ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes), 125 [M-CH₂OH]⁺ | [8][9] |

Note: NMR chemical shifts are approximate and can vary based on the solvent used. The provided ¹H and ¹³C NMR data are inferred from similar structures and general principles, as a complete dataset for this compound was not explicitly available in the search results.

Potential Applications

Research indicates that this compound and its derivatives possess interesting biological properties, making them valuable in various fields:

-

Pharmaceuticals: It acts as a crucial intermediate in the synthesis of more complex, biologically active compounds.[1]

-

Agrochemicals: Preliminary studies have explored its potential as an insecticidal agent.[1]

-

Antimicrobial Research: Some investigations suggest it may have antimicrobial properties, warranting further exploration in medicinal chemistry.[1]

Conclusion

This technical guide has detailed robust and reproducible methods for the synthesis of this compound, specifically through the reduction of 4-chlorophenylacetic acid and a multi-step synthesis from 4'-chloroacetophenone. The guide also provides a clear framework for the analytical characterization of the final product using NMR, IR, and MS, ensuring structural verification and purity assessment. The information and protocols presented herein are intended to support researchers and professionals in the efficient synthesis and utilization of this important chemical intermediate.

References

- 1. Buy this compound | 1875-88-3 [smolecule.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. benchchem.com [benchchem.com]

- 4. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. minio.scielo.br [minio.scielo.br]

- 7. rsc.org [rsc.org]

- 8. 2,2-Bis(p-chlorophenyl)ethanol [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

2-(4-Chlorophenyl)ethanol: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(4-chlorophenyl)ethanol, a versatile precursor in organic synthesis. The document details its physicochemical properties, synthesis methodologies, and key chemical transformations, including oxidation, esterification, and etherification. Emphasis is placed on its role as a crucial intermediate in the development of pharmaceuticals and agrochemicals. This guide consolidates quantitative data into structured tables, provides detailed experimental protocols for pivotal reactions, and utilizes visualizations to illustrate synthetic pathways, serving as a comprehensive resource for professionals in chemical research and drug development.

Introduction

This compound, also known as 4-chlorophenethyl alcohol, is an aromatic primary alcohol that serves as a significant building block in the synthesis of a variety of more complex organic molecules.[1] Its structure, featuring a reactive hydroxyl group and a chlorinated phenyl ring, allows for a diverse range of chemical modifications. The presence of the chlorine atom at the para position influences the reactivity of both the aromatic ring and the ethyl alcohol moiety, making it a precursor of interest in the synthesis of pharmaceuticals and agrochemicals.[1] While its isomer, 1-(4-chlorophenyl)ethanol, is a well-known chiral precursor in the synthesis of prominent antihistamines like Cetirizine and Loratadine, this compound also plays a crucial role in the creation of other significant commercial compounds.[2] This guide will focus on the synthesis, properties, and key reactions of this compound as a precursor in organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in synthesis, enabling proper handling, reaction monitoring, and structural confirmation of its derivatives.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO | [3] |

| Molecular Weight | 156.61 g/mol | [3] |

| CAS Number | 1875-88-3 | [3] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 125-127 °C at 12 mmHg | |

| Density | 1.171 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.545 | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone); sparingly soluble in water. |

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopy | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.25 (d, 2H, Ar-H), ~7.15 (d, 2H, Ar-H), ~3.85 (t, 2H, -CH₂OH), ~2.80 (t, 2H, Ar-CH₂-), ~1.60 (br s, 1H, -OH) | |

| ¹³C NMR (CDCl₃) | δ ~137.0 (Ar-C), ~132.0 (Ar-C-Cl), ~130.0 (Ar-CH), ~128.5 (Ar-CH), ~63.0 (-CH₂OH), ~38.0 (Ar-CH₂-) | [4] |

| IR (Infrared) | ~3350 cm⁻¹ (O-H stretch, broad), ~3020 cm⁻¹ (Ar C-H stretch), ~2940 cm⁻¹ (Aliphatic C-H stretch), ~1490 cm⁻¹ (Ar C=C stretch), ~1050 cm⁻¹ (C-O stretch), ~820 cm⁻¹ (p-substituted Ar C-H bend) | [5][6] |

| Mass Spectrometry (MS) | m/z 156 (M⁺), 125 ([M-CH₂OH]⁺), 91, 77 | [1] |

Synthesis of this compound

This compound can be synthesized through various routes, with a common and scalable method involving the reduction of a 4-chlorophenylacetic acid derivative. A detailed multi-step synthesis starting from the readily available 4-chloroacetophenone is outlined below.

Synthetic Workflow

Experimental Protocol: Synthesis from 4-Chloroacetophenone

This protocol details a three-step synthesis of this compound from 4-chloroacetophenone.

Step 1: Synthesis of 1-(4-chlorophenyl)-2-morpholinoethanethione (Willgerodt-Kindler Reaction)

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (23.6 mL, 271.2 mmol), 4-chloroacetophenone (12.0 g, 78 mmol), and sulfur powder (4.0 g, 124.8 mmol).

-

Reaction Conditions: Heat the mixture to reflux at approximately 127 °C and maintain for 5 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add 200 mL of ethyl acetate (B1210297) and stir for 30 minutes.

-

Isolation: Filter the resulting solid, wash with a small amount of cold ethyl acetate, and dry to obtain 1-(4-chlorophenyl)-2-morpholinoethanethione as a light yellow solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 4-Chlorophenylacetic Acid (Hydrolysis)

-

Reaction Setup: In a 500 mL three-necked round-bottom flask, dissolve the crude 1-(4-chlorophenyl)-2-morpholinoethanethione from the previous step in 160 mL of 50% aqueous ethanol.

-

Reaction Conditions: Add potassium hydroxide (B78521) (11.2 g, 200 mmol) to the solution and heat the mixture to reflux for 24 hours.

-